1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound that features a thiazole ring, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of amido-nitriles with suitable reagents can yield the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Certain functional groups within the compound can be reduced.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl groups.
Scientific Research Applications
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it more effective in its biological roles .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiazole-based drugs.
Phenyl Ureas: Compounds with phenyl and urea groups, used in various pharmaceutical applications.
Trifluoromethyl Compounds: Compounds with trifluoromethyl groups, known for their enhanced stability and reactivity.
Uniqueness
3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of its structural features. The presence of the thiazole ring, phenyl group, and trifluoromethyl group in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C19H18F3N3OS |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C19H18F3N3OS/c1-18(2)12-23-17(27-18)25(16(26)24-14-8-4-3-5-9-14)15-10-6-7-13(11-15)19(20,21)22/h3-11H,12H2,1-2H3,(H,24,26) |
InChI Key |
MXIRYBKJWGCJOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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